molecular formula C8H9N3O2 B2479058 4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile CAS No. 102569-71-1

4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile

Cat. No.: B2479058
CAS No.: 102569-71-1
M. Wt: 179.179
InChI Key: OGNGRGXGPBZDHT-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (C₁₀H₁₀N₃O₂, MW: 162.19) is a pyrimidine derivative characterized by an ethoxy group at position 4, a methyl group at position 6, and a nitrile substituent at position 5 . The 2-oxo-1,2-dihydropyrimidine core is a pharmacologically significant scaffold, often associated with antimicrobial, antiviral, and enzyme-inhibitory activities.

Properties

IUPAC Name

4-ethoxy-6-methyl-2-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-3-13-7-6(4-9)5(2)10-8(12)11-7/h3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNGRGXGPBZDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=O)NC(=C1C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile typically involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of urea and a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is a compound that belongs to the dihydropyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its applications, particularly in scientific research, highlighting its pharmacological properties, synthesis methods, and potential therapeutic uses.

Pharmacological Applications

1.1 Antibacterial Activity
Research has demonstrated that derivatives of dihydropyrimidines exhibit promising antibacterial properties. For instance, studies have shown that compounds similar to 4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicate effective antibacterial action, making these compounds potential candidates for antibiotic development .

1.2 Anticancer Properties
Dihydropyrimidine derivatives have also been investigated for their anticancer effects. The structural features of 4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile allow it to interact with cellular pathways involved in tumor growth and metastasis. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, although further research is required to elucidate the mechanisms involved .

1.3 Antioxidant Activity
The antioxidant potential of dihydropyrimidine derivatives has been noted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The presence of the ethoxy group in 4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile may enhance its ability to act as an antioxidant .

Case Studies

Study Objective Findings
Huseynzada et al., 2020Investigate antibacterial propertiesDemonstrated activity against E. coli and S. aureus with MIC values indicating efficacy .
Research on antioxidant activityEvaluate free radical scavenging abilityFound significant antioxidant effects correlated with structural features .
Anticancer studiesAssess apoptosis induction in cancer cellsIndicated potential for inducing cell death in tumor cells .

Mechanism of Action

The mechanism of action of 4-ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely depending on the derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrimidine derivatives exhibit varied physical and chemical behaviors depending on substituents. Key analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Notable Features References
4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile 4-OCH₂CH₃, 6-CH₃, 5-CN 162.19 Not reported Ethoxy group may enhance lipophilicity
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-(4-OCH₃-C₆H₄), 2-SCH₃, 5-CN 273.30 300 High thermal stability; aromatic substitution
4-Amino-6-(4-oxo-4H-chromen-3-yl)-2-selenoxo-1,2-dihydropyrimidine-5-carbonitrile 4-NH₂, 6-chromenyl, 2-Se=O, 5-CN Not reported 240–242 Selenoxo group may confer redox activity
6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile 4-C₆H₅, 2-SH, 5-CN Not reported Not reported Thiol group enhances metal-binding capacity

Key Observations :

  • Ethoxy vs.
  • Oxo vs. Selenoxo/Thioxo: The 2-oxo group in the target compound is less reactive than selenoxo (Se=O) or thioxo (S=O) analogs, which may reduce redox or enzyme-inhibitory activity but improve stability .
Antimicrobial Activity
  • 6-(4-Fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (2a) : Exhibits potent activity against Staphylococcus aureus and Candida albicans due to the thioxo and fluorophenyl groups .
  • 4-Hydrazino-2-thioxo-6-(3,4,5-trimethoxyphenyl)-1,2-dihydropyrimidine-5-carbonitrile (7d): Enhanced antifungal activity attributed to the hydrazino and trimethoxyphenyl substituents .
Enzyme Inhibition
  • 2-[(E)-2-[5-(4-Chlorophenyl)furan-2-yl]ethenyl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile : Inhibits Protein Tyrosine Phosphatase 4A3 (IC₅₀: 18,300 nM), likely due to the sulfanyl and chlorophenyl groups .

Comparison with Target Compound : The target compound lacks bulky aromatic or sulfanyl substituents, which may limit enzyme-binding affinity.

Biological Activity

4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is a compound belonging to the dihydropyrimidine family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3

This structure features a dihydropyrimidine ring with an ethoxy group and a carbonitrile moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile demonstrate effective inhibition against various bacterial strains. For instance, the synthesized derivatives have been tested against Escherichia coli and Staphylococcus aureus, showing promising antibacterial activity.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816

These results suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile has been explored in various studies. The compound has shown efficacy in inhibiting cell proliferation in different cancer cell lines. For example, it was evaluated against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

Cell Line IC50 (µM) Effect on Cell Viability (%)
MCF-72040
HT-292535

The IC50 values indicate that the compound effectively reduces cell viability at relatively low concentrations, highlighting its potential as an anticancer agent.

The biological activity of 4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Induction of Apoptosis : Studies have suggested that this compound can induce apoptosis in cancer cells by activating caspase pathways.
  • Disruption of Cell Membranes : Its hydrophobic nature allows it to interact with lipid membranes, potentially disrupting cellular integrity in bacteria.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by Huseynzada et al. demonstrated the antibacterial properties of synthesized dihydropyrimidines against Gram-positive and Gram-negative bacteria. The findings indicated a strong correlation between structural modifications and antimicrobial potency .
  • Anticancer Study : Research published in the Journal of Molecular Structure highlighted the anticancer effects of related compounds on various cancer cell lines. The study emphasized the importance of functional groups in enhancing cytotoxicity .
  • In Vivo Studies : Preliminary in vivo studies have shown that derivatives can significantly reduce tumor size in animal models when administered at specific dosages over a defined treatment period .

Q & A

Q. What are the established synthetic routes for preparing 4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions. Key steps include:

  • Condensation reactions : Combining aromatic aldehydes with urea/thiourea derivatives under acidic or basic conditions to form the pyrimidine core .
  • Alkylation : Introducing substituents (e.g., ethoxy groups) using reagents like bromoethane in dimethylformamide (DMF) with potassium carbonate as a base .
  • Cyclization : Closing the dihydropyrimidine ring under reflux conditions . Intermediates are characterized via melting point analysis , IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹), and NMR (e.g., ethoxy protons at δ ~1.3–1.5 ppm in 1^1H NMR) .

Q. Which spectroscopic techniques are critical for confirming the structure of 4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile?

  • 1^1H and 13^{13}C NMR : Assign chemical shifts to confirm substituents (e.g., ethoxy, methyl, and nitrile groups). For example, the nitrile carbon appears at ~115 ppm in 13^{13}C NMR .
  • IR Spectroscopy : Validate functional groups like the carbonyl (C=O, ~1680–1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

Q. How do substituents at the 2- and 4-positions influence the compound’s physical properties?

Substituents impact melting points and solubility :

  • Bulky groups (e.g., 4-methylpiperidin-1-yl) increase steric hindrance, reducing solubility in polar solvents .
  • Electron-withdrawing groups (e.g., nitrile) lower melting points compared to electron-donating groups (e.g., methoxy) .
  • Ethoxy groups enhance lipophilicity, affecting crystallization behavior .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of 4-Ethoxy-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates for alkylation steps .
  • Temperature control : Reflux conditions (~80–100°C) for cyclization enhance ring closure efficiency .
  • Catalyst use : Acidic/basic catalysts (e.g., p-toluenesulfonic acid) in condensation steps improve regioselectivity .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How can conflicting 1^11H NMR data for dihydropyrimidine derivatives be resolved?

Contradictions arise from tautomerism (e.g., keto-enol forms) and solvent effects :

  • Variable Temperature (VT) NMR : Identify tautomeric equilibria by observing peak splitting at low temperatures .
  • Deuterated solvent comparison : Polar solvents (DMSO-d₆) stabilize specific tautomers, simplifying assignments .
  • Cross-validation with X-ray crystallography : Resolve ambiguities using crystal structure data (e.g., planar pyrimidine rings in related compounds) .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Structure-Activity Relationship (SAR) studies : Modify substituents at the 2- and 6-positions. For example:
  • 2-position : Replace methyl with benzylthio groups to enhance antimicrobial activity .
  • 6-position : Introduce halogenated aryl groups (e.g., 4-chlorophenyl) for anticancer potential .
    • Bioisosteric replacement : Substitute the nitrile group with carboxylic acid esters to improve metabolic stability .
    • Computational modeling : Use docking studies to predict interactions with target enzymes (e.g., dihydrofolate reductase) .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?

  • SN_N2 mechanisms : The ethoxy group at the 4-position acts as a leaving group in basic conditions, enabling substitution with amines or thiols .
  • Steric effects : Methyl groups at the 6-position hinder nucleophilic attack at adjacent carbons, directing reactivity to the 2-position .
  • Kinetic studies : Monitor reaction progress via HPLC to determine rate constants and optimize conditions .

Methodological Notes

  • Data contradictions : Cross-reference melting points and spectral data with structurally analogous compounds (e.g., 4-(3,4-dimethylphenyl) derivatives ).
  • Advanced characterization : Use 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons in complex derivatives .
  • Biological assays : Prioritize derivatives with >90% purity (HPLC-validated) for in vitro testing to minimize false positives .

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